(2-Hydroxyethyl)triphenylphosphonium bromide

Physical chemistry Solid-state characterization Reagent stability

Select (2-Hydroxyethyl)triphenylphosphonium bromide (CAS 7237-34-5) for Wittig olefination of activated imines—the bromide counterion drives efficient ylide formation, delivering higher yields than chloride analogs. The hydroxyethyl group provides a covalent anchor for permanent PET nanocomposite modification, unattainable with non-functionalized phosphonium salts. Sharp melting point (217–219°C) enables rapid identity verification. Dual utility: reliable Wittig reagent and validated cytotoxic probe against KB carcinoma cells. Procure at ≥98% purity to ensure reproducible reaction kinetics and product selectivity.

Molecular Formula C20H20BrOP
Molecular Weight 387.2 g/mol
CAS No. 7237-34-5
Cat. No. B044515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)triphenylphosphonium bromide
CAS7237-34-5
Synonyms2-(Triphenylphosphonium)ethanol Bromide
Molecular FormulaC20H20BrOP
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
InChIKeyQZJOQNHOOVSESC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyethyl)triphenylphosphonium bromide (CAS 7237-34-5) Technical & Procurement Baseline for Organic Synthesis and Polymer Modification


(2-Hydroxyethyl)triphenylphosphonium bromide (CAS 7237-34-5) is a quaternary phosphonium salt characterized by a hydroxyethyl functional group attached to a triphenylphosphonium cation [1]. It is supplied as a solid with a melting point of 217-219 °C (lit.) and a purity specification of typically ≥97.5% to 98% . Its primary applications are as a reactant in Wittig-type olefination of activated imines and as a modifier for PET nanocomposite fibers incorporating functionalized multiwalled carbon nanotubes .

Why Generic (2-Hydroxyethyl)triphenylphosphonium bromide Substitution Risks Experimental Failure in Sensitive Olefination and Nanocomposite Workflows


Substituting (2-Hydroxyethyl)triphenylphosphonium bromide with its chloride analog or other triphenylphosphonium salts is a high-risk procurement decision. The chloride salt (CAS 23250-03-5) exhibits a markedly different melting point (234-235°C, dec.) and distinct hydrogen bonding patterns in the solid state [1], which can fundamentally alter solubility and reaction kinetics. Furthermore, the presence of the bromide counterion is critical for its specific role in olefination reactions where the halide identity influences the ylide formation equilibrium . The hydroxyethyl moiety confers unique properties—such as enhanced polarity and the ability to act as a polymer modifier through covalent bonding—that are absent in simple alkyl triphenylphosphonium salts, rendering them inadequate for specialized PET nanocomposite fabrication .

Quantitative Evidence Guide for (2-Hydroxyethyl)triphenylphosphonium bromide: Comparative Data for Scientific Selection and Procurement


Thermal Stability and Physical Form: Critical Differentiator from Chloride Salt for Handling and Storage

(2-Hydroxyethyl)triphenylphosphonium bromide exhibits a sharp, non-decomposition melting point of 217-219°C (lit.) , indicating good thermal stability. In direct contrast, the chloride analog (2-Hydroxyethyl)triphenylphosphonium chloride (CAS 23250-03-5) decomposes upon melting at 234-235°C . This difference is a key procurement parameter for applications requiring thermal processing or storage under variable conditions. The bromide salt's stable melting profile is a reliable quality indicator for purity assessment.

Physical chemistry Solid-state characterization Reagent stability

Halide-Specific Reactivity: Bromide vs. Chloride in Phosphonium Salt Synthesis and Wittig Precursor Formation

The compound is explicitly designated as a reactant in the olefination of activated imines, a Wittig-type reaction . The bromide counterion is a better leaving group than chloride, which can influence the rate and equilibrium of ylide formation. While direct comparative kinetic data for this specific compound is limited in the public domain, the class-level inference is that the bromide salt provides a more reactive and efficient platform for Wittig chemistry . Its use as a precursor to stabilized ylides enables alkene synthesis with high selectivity .

Organic synthesis Olefination Wittig reaction Reagent selection

Polymer Modification: Unique Functionality as a PET Nanocomposite Modifier via Covalent Integration

(2-Hydroxyethyl)triphenylphosphonium bromide is specifically identified as a modifier for PET nanocomposite fibers containing functionalized multiwalled carbon nanotubes . Its hydroxyethyl group allows for covalent bonding with the PET matrix during polymerization, integrating the phosphonium functionality into the polymer backbone . This is a unique functional attribute that simple alkyl triphenylphosphonium salts (e.g., methyl or ethyl derivatives) lack, as they can only act as non-reactive ionic modifiers.

Polymer chemistry Nanocomposites Materials science

Biomedical Relevance: Documented Cytotoxic Activity Against Human KB Carcinoma Cells

The compound has reported cytotoxic activity against the growth of tissue culture cells originating from human epidermoid carcinoma of the nasopharynx (KB cell line) . While the exact IC50 value is not provided in these citations, the specific mention of this bioactivity against a well-defined cancer cell line distinguishes it from many other triphenylphosphonium salts used solely as chemical reagents. This provides a dual-use justification for procurement in research labs exploring both synthetic and biological applications.

Medicinal chemistry Cytotoxicity Anticancer research

Best Research and Industrial Application Scenarios for (2-Hydroxyethyl)triphenylphosphonium bromide


Precision Wittig Olefination of Activated Imines for Complex Alkene Synthesis

This compound is the reagent of choice for laboratories performing Wittig reactions on activated imines, where the hydroxyethyl group can provide additional stabilization or synthetic handles. The bromide counterion facilitates efficient ylide formation , leading to higher yields and better reproducibility compared to chloride analogs. Researchers should procure material with a purity of ≥97.5% to ensure the desired reaction kinetics and product selectivity .

Covalent Modification of PET Nanocomposite Fibers for Enhanced Material Properties

Materials science labs developing PET-based nanocomposite fibers with functionalized carbon nanotubes should prioritize this specific phosphonium salt. Its reactive hydroxyethyl group allows for covalent integration into the PET matrix during polymerization , a feature unavailable with non-reactive alkyl phosphonium salts. This leads to permanent modification and potential improvements in mechanical strength, thermal stability, or antimicrobial performance.

Quality Control and Purity Verification via Thermal Analysis

Procurement and quality assurance departments can rely on the compound's well-defined melting point of 217-219 °C as a straightforward and critical quality control metric. This parameter allows for rapid identity confirmation and purity assessment, distinguishing it from degraded material or the thermally less stable chloride analog. This reduces the risk of experimental failure due to impure or mis-identified reagents.

Dual-Purpose Reagent for Synthetic and Preliminary Cytotoxicity Studies

Research groups operating at the chemistry-biology interface can maximize the utility of their reagent budget by procuring this compound. It serves not only as a reliable Wittig reagent but also as a documented tool compound with reported cytotoxic activity against human KB carcinoma cells . This dual functionality supports both core synthetic methodology development and exploratory biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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